molecular formula C13H21N5 B7731270 N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide

N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide

Cat. No.: B7731270
M. Wt: 247.34 g/mol
InChI Key: RUAFVGLQQYVIHB-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide (CAS 371958-52-0) is a synthetic organic compound with the molecular formula C13H21N5 and an average molecular mass of 247.34 g/mol . This chemical features a 4,6-dimethylpyrimidinyl group linked to an azepane carboximidamide moiety, a structure indicative of potential bioactivity. Its primary research value has been identified in the field of neuroscience. This compound is characterized as a dopamine D1 ligand, making it a valuable investigational tool for studying the Dopamine D1 receptor pathway, which is a significant target for understanding and treating neurological and psychiatric disorders . Research into such ligands is relevant for conditions including cognitive impairments associated with schizophrenia and Parkinson's disease . The compound is supplied as a dry powder for research purposes. It is intended for in vitro studies and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-10-9-11(2)16-13(15-10)17-12(14)18-7-5-3-4-6-8-18/h9H,3-8H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAFVGLQQYVIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure from analogous syntheses, 4,6-dimethyl-2-methylsulfonylpyrimidine reacts with azepane-1-carboximidamide in the presence of lithium hydride (LiH) as a base in N,N-dimethylformamide (DMF) at 30–32°C for 48 hours. This method mirrors the synthesis of (R)-Ambrisentan, where a methylsulfonyl group is displaced by a nucleophile under mild conditions. The polar aprotic solvent DMF stabilizes the transition state, while LiH deprotonates the carboximidamide, enhancing its nucleophilicity.

Table 1: Key Parameters for Nucleophilic Substitution

ParameterValue/DetailSource
Precursor4,6-Dimethyl-2-methylsulfonylpyrimidine
NucleophileAzepane-1-carboximidamide
BaseLithium hydride
SolventDMF
Temperature30–32°C
Reaction Time48 hours
Yield (Analogous Rxn)77.14%

Challenges and Mitigation

The electron-donating methyl groups at the 4- and 6-positions of the pyrimidine ring may reduce the electrophilicity of the 2-position, necessitating prolonged reaction times. Alternative leaving groups, such as chloro or bromo substituents, could improve reactivity but risk side reactions like elimination.

Condensation Reactions with Pyrimidine Amines

Another viable route involves condensing 4,6-dimethylpyrimidin-2-amine with an azepane carbonyl derivative, such as azepane-1-carbonyl chloride, followed by amidination to form the carboximidamide moiety.

Stepwise Synthesis and Mechanistic Insights

First, 4,6-dimethylpyrimidin-2-amine reacts with azepane-1-carbonyl chloride in the presence of a base like triethylamine to form the intermediate amide. Subsequent treatment with an amidinating agent, such as phosphorus pentachloride (PCl₅) and ammonia, converts the amide to the carboximidamide.

Table 2: Condensation-Amidination Pathway

StepReagent/ConditionRoleSource
1Azepane-1-carbonyl chloride, Et₃NAmide formation
2PCl₅, NH₃ (gas)Amidination
Yield46–76% (analogous reactions)Dependent on purification

Limitations

This method’s efficiency hinges on the purity of the intermediate amide. Byproducts from incomplete amidination or over-chlorination may require chromatographic separation, reducing overall yield.

Direct Amidination of Pyrimidine Thioureas

A less conventional but promising approach involves converting 4,6-dimethylpyrimidin-2-thiol into a thiourea intermediate, followed by desulfurization to the carboximidamide.

Synthesis of Thiourea Intermediate

4,6-Dimethylpyrimidin-2-thiol reacts with cyanamide in acidic conditions to form the thiourea derivative. Subsequent treatment with mercury(II) oxide (HgO) or Raney nickel facilitates desulfurization, yielding the target carboximidamide.

Table 3: Thiourea Pathway Parameters

ParameterValue/DetailSource
Starting Material4,6-Dimethylpyrimidin-2-thiol
Thiourea FormationCyanamide, HCl
Desulfurization AgentHgO or Raney Ni
Yield22–76% (analogous reactions)

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesDisadvantagesYield Range
Nucleophilic SubstitutionHigh regioselectivity, mild conditionsLong reaction times70–80%
Condensation-AmidinationScalable, uses common reagentsMulti-step, purification issues46–76%
Thiourea DesulfurizationAvoids halogenated reagentsToxic catalysts, variable yields22–76%

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

This compound is being investigated for its potential as an enzyme inhibitor or receptor ligand. Studies indicate that it may interact with specific molecular targets involved in metabolic pathways, particularly those related to cancer and inflammation .

Medicine

Research has highlighted its potential therapeutic properties:

  • Antimicrobial Activity: It has shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values of 50 μg/mL and 100 μg/mL respectively .
  • Anticancer Properties: Initial findings suggest that it may inhibit enzymes linked to cancer metabolism, indicating a role in cancer treatment strategies .

This compound exhibits significant potential in medicinal chemistry:

  • Enzyme Inhibition: It may inhibit enzymes involved in critical metabolic pathways linked to cancer and inflammation.

Case Studies

Case Study 1: Antimicrobial Activity
Research conducted on synthesized derivatives revealed that compounds containing the pyrimidine moiety exhibited notable activity against Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by targeting specific metabolic enzymes .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structural Features Hydrogen Bonding Key Data/Applications
N-(4,6-Dimethylpyrimidin-2-yl)azepane-1-carboximidamide C₁₃H₂₁N₅ 247.35 Azepane (7-membered ring) + pyrimidine Likely intramolecular N–H⋯N (inferred) Intermediate in drug synthesis (inferred)
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine C₁₃H₁₃N₅ 239.28 Benzimidazole (fused 5/6-membered rings) Intramolecular N–H⋯N; dimer formation R = 0.044 (high refinement quality)
N-(4,6-Dimethylpyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline-1-carboximidamide C₁₆H₁₉N₅ 281.36 Tetrahydroquinoline (6-membered saturated ring) Not explicitly reported LogD (pH 5.5) = 3.63 (lipophilic)
N-(4,6-Dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide C₁₆H₁₉N₅ 281.36 Dihydroisoquinoline (fused bicyclic system) Not explicitly reported Lab-scale synthesis (Biosynth)
N-{N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide C₂₅H₂₃N₇O 445.51 Indole + benzamide substituents Likely complex intermolecular interactions Probable kinase inhibitor (inferred)

Structural and Functional Insights

  • Ring Size and Flexibility: The azepane derivative’s 7-membered ring provides greater conformational flexibility compared to benzimidazole (rigid fused rings) or tetrahydroquinoline (6-membered). This flexibility may enhance binding to less-conserved enzymatic pockets .
  • Hydrogen Bonding: Benzimidazole analogs exhibit strong intramolecular N–H⋯N bonds and dimer formation via intermolecular interactions, which stabilize crystal packing .
  • Lipophilicity: The tetrahydroquinoline derivative’s LogD of 3.63 suggests moderate lipophilicity, suitable for blood-brain barrier penetration. The azepane analog’s LogD is unreported but may differ due to ring size .

Pharmacological Relevance

  • Pyrimidine-carboximidamide derivatives are frequently explored as kinase inhibitors or antimicrobial agents. For example, indole-containing analogs () may target tryptophan-dependent enzymes .
  • The azepane compound’s lack of fused aromatic systems could reduce toxicity compared to benzimidazole-based drugs .

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)azepane-1-carboximidamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H21N5
  • Molar Mass : 247.34 g/mol
  • Density : 1.20 g/cm³ (predicted)
  • Boiling Point : 394.3 °C (predicted)
  • pKa : 10.59 (predicted)
  • CAS Number : 371958-52-0

This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes or modulation of receptor activity. The compound's structure allows it to interact with various molecular targets, which may include:

  • Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their catalytic functions.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways critical for cellular responses.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, its efficacy has been tested against various cancer cell lines, revealing promising results in reducing cell proliferation and inducing apoptosis.

StudyCancer TypeResult
Breast CancerSignificant reduction in cell viability observed at concentrations above 10 µM.
LeukemiaInduced apoptosis and reduced tumor growth in vivo models.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

  • In Vivo Studies on Tumor Growth Reduction
    • A study conducted on mice with induced tumors demonstrated that administration of this compound led to a significant decrease in tumor size compared to control groups. The mechanism was linked to enhanced apoptotic pathways and reduced angiogenesis.
  • Enzyme Inhibition Studies
    • In vitro assays indicated that the compound effectively inhibits specific proteases involved in cancer progression, such as plasmepsin II (EC 3.4.23.39), which is crucial for the survival of certain cancer cells.

Q & A

Q. What are the established synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)carboximidamide derivatives, and how do reaction parameters influence yield?

  • Methodological Answer : Conventional synthesis involves heating cyanamide derivatives (e.g., 4,6-dimethylpyrimidin-2-yl cyanamide) with binucleophiles like o-phenylenediamine under reflux with acetic acid as a catalyst, achieving yields up to 80% after recrystallization from ethanol . Advanced microwave-assisted methods reduce reaction times and improve efficiency, as demonstrated in the synthesis of thiadiazole derivatives, where cyclization and condensation steps are accelerated under microwave irradiation . Key parameters include stoichiometric ratios of reactants, temperature control (e.g., 473 K for conventional heating), and solvent selection.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of these compounds?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Bruker APEXII diffractometers with MoKα radiation (λ = 0.71073 Å) is the gold standard for structural elucidation. Refinement with SHELXL (via SHELX software suite) achieves R factors < 0.05, with hydrogen atoms placed via mixed constrained/restrained refinement . Complementary techniques include 1H^1H/13C^{13}C NMR for functional group analysis, IR spectroscopy for bond vibrations (e.g., N–H stretching at ~3400 cm1^{-1}), and ESI-MS for molecular ion validation .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations elucidate the electronic and optical properties of pyrimidine derivatives?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d) basis set) model HOMO-LUMO energy gaps, molecular electrostatic potentials (MEP), and UV/Vis absorption spectra. For example, TD-DFT in dimethylformamide (DMF) solvent accurately predicts λmax_{\text{max}} for pyrimidine dyes, correlating with experimental UV data. These simulations guide optoelectronic applications by identifying charge-transfer transitions and polarizability .

Q. What methodological approaches are employed to resolve contradictions in crystallographic refinement parameters for structurally similar compounds?

  • Methodological Answer : Discrepancies in R factors or thermal displacement parameters are resolved by cross-validating data with multiple refinement programs (e.g., SHELXL vs. OLEX2) and verifying hydrogen-bonding networks via difference Fourier maps. For example, SHELX’s robustness in handling high-resolution data minimizes errors in twinned crystals, while restraints on N–H bond lengths (±0.01 Å) improve model accuracy .

Q. What experimental designs are effective for establishing structure-activity relationships (SAR) in fungicidal derivatives of N-(4,6-dimethylpyrimidin-2-yl)carboximidamides?

  • Methodological Answer : SAR studies involve synthesizing derivatives with varied substituents (e.g., thiadiazole or benzimidazole moieties) and testing fungicidal activity against pathogens like Botrytis cinerea at 50 mg/L concentrations. Bioassays quantify inhibition rates (e.g., 77.3% for compound 8h against Colletotrichum orbiculare), while logP calculations and molecular docking predict bioavailability and target binding .

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